Cas no 578747-33-8 (2-{4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide)

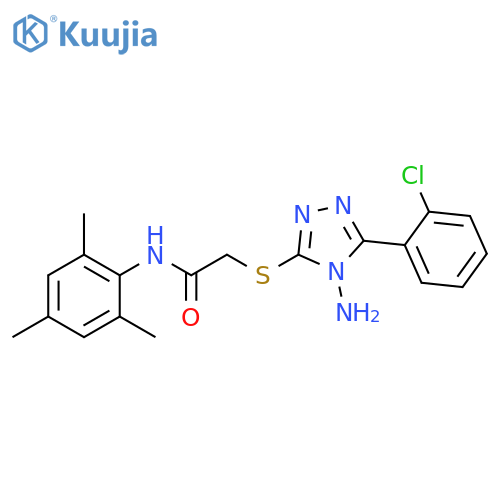

578747-33-8 structure

商品名:2-{4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

CAS番号:578747-33-8

MF:C19H20ClN5OS

メガワット:401.913001060486

CID:5474985

2-{4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

- 2-{4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

-

- インチ: 1S/C19H20ClN5OS/c1-11-8-12(2)17(13(3)9-11)22-16(26)10-27-19-24-23-18(25(19)21)14-6-4-5-7-15(14)20/h4-9H,10,21H2,1-3H3,(H,22,26)

- InChIKey: QLVHTEBSVPMJGC-UHFFFAOYSA-N

- ほほえんだ: C(NC1=C(C)C=C(C)C=C1C)(=O)CSC1N(N)C(C2=CC=CC=C2Cl)=NN=1

2-{4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2715-0450-15mg |

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |

578747-33-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2715-0450-30mg |

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |

578747-33-8 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2715-0450-20μmol |

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |

578747-33-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2715-0450-20mg |

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |

578747-33-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2715-0450-5μmol |

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |

578747-33-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2715-0450-100mg |

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |

578747-33-8 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2715-0450-25mg |

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |

578747-33-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2715-0450-40mg |

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |

578747-33-8 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2715-0450-10μmol |

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |

578747-33-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2715-0450-4mg |

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |

578747-33-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

2-{4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Boyu Yang,Haijiao Xu,Shaowen Wang,Mingjun Cai,Yan Shi,Guocheng Yang,Yuping Shan Nanoscale, 2016,8, 18027-18031

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

578747-33-8 (2-{4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide) 関連製品

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量